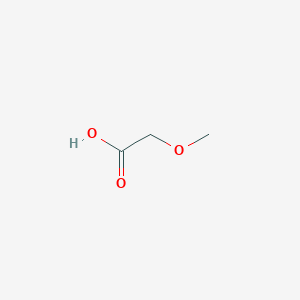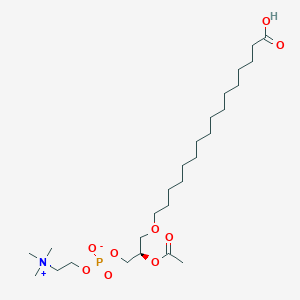
Octacosan
Übersicht
Beschreibung
NSC 5549: n-Octacosan , ist ein gesättigter Kohlenwasserstoff mit der Summenformel C28H58 . Es ist ein geradkettiges Alkan mit 28 Kohlenstoffatomen. Diese Verbindung findet sich häufig in verschiedenen natürlichen Quellen und wird aufgrund ihrer einzigartigen Eigenschaften in der Forschung und in industriellen Anwendungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Chemie: n-Octacosan wird als Standard in der Gaschromatographie zur Kalibrierung von Retentionsindizes verwendet. Es wird auch bei der Untersuchung von Kohlenwasserstoffstrukturen und -eigenschaften eingesetzt.
Biologie: In der biologischen Forschung wird n-Octacosan als Modellverbindung verwendet, um das Verhalten von langkettigen Kohlenwasserstoffen in biologischen Systemen zu untersuchen. Es wurde gezeigt, dass es eine antibakterielle Aktivität und Cytotoxizität gegenüber bestimmten Krebszelllinien zeigt .
Medizin: Es wird auch auf seine Rolle bei der Induktion von Apoptose in Krebszellen untersucht .
Industrie: n-Octacosan wird bei der Herstellung von Schmiermitteln, Wachsen und Beschichtungen verwendet. Sein hoher Schmelzpunkt und seine Stabilität machen es für den Einsatz bei Hochtemperaturanwendungen geeignet .
Wirkmechanismus
Der genaue Wirkmechanismus von n-Octacosan in biologischen Systemen ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch die Störung von Zellmembranen und die Induktion von Apoptose in Krebszellen ausübt. Die Verbindung könnte mit spezifischen molekularen Zielstrukturen und Signalwegen interagieren, die an Zellüberleben und -proliferation beteiligt sind .
Wirkmechanismus
Target of Action
Octacosane, a long-chain aliphatic alcohol, primarily targets lipid metabolism . It is found in natural wax products abundant in wheat germ oil, rice bran oil, fruits, and leaves of many plants . It is also a major component of policosanol, a natural mixture of primary aliphatic alcohols .
Mode of Action
Octacosane interacts with its targets to regulate lipid metabolism . It exhibits a variety of important biological and physiological activities and functions, including anti-fatigue, ergogenic, and anti-inflammatory properties; neurological, antioxidant, and antiangiogenic activities; cytoprotective function; and anti-stress activity . These interactions result in various health benefits, such as the promotion of energy metabolism, improvement of athletic performance, lowering effects of cholesterol, reduction of platelet aggregation, reduction of risk of ulcer, and protective effects on parkinsonism .
Biochemical Pathways
Octacosane affects the biochemical pathways related to lipid metabolism . It plays a role in the regulation of lipid metabolism, which can lead to downstream effects such as the lowering of cholesterol levels .
Pharmacokinetics
It is known that octacosane is a stable compound with encouraging biological activities . Due to its stability, it is currently consumed as health products .
Result of Action
The molecular and cellular effects of octacosane’s action are diverse, given its wide range of biological and physiological activities. For instance, it has been associated with the reduction of cholesterol levels, improvement of athletic performance, and protection against parkinsonism .
Action Environment
The action, efficacy, and stability of octacosane can be influenced by various environmental factors. It is worth noting that octacosane is a stable compound, suggesting that it may maintain its efficacy under a variety of conditions .
Biochemische Analyse
Biochemical Properties
Octacosane is involved in several biochemical reactions, primarily due to its hydrophobic characteristics. It interacts with various enzymes, proteins, and other biomolecules. For instance, octacosane has been shown to interact with matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This interaction is crucial for processes such as wound healing and tissue remodeling . Additionally, octacosane exhibits antioxidant properties, which help in scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .
Cellular Effects
Octacosane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to promote wound healing by enhancing fibroblast migration, collagen synthesis, and epithelialization . Furthermore, octacosane’s antioxidant properties contribute to reducing oxidative stress in cells, thereby protecting them from damage and promoting overall cellular health .
Molecular Mechanism
At the molecular level, octacosane exerts its effects through several mechanisms. It binds to specific biomolecules, such as MMPs, and modulates their activity. This binding interaction can lead to the inhibition or activation of these enzymes, depending on the context . Additionally, octacosane influences gene expression by modulating transcription factors and signaling pathways involved in cellular responses to oxidative stress and tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octacosane have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Octacosane has been found to be relatively stable under various conditions, maintaining its biochemical properties over extended periods . Long-term studies have shown that octacosane continues to promote wound healing and reduce oxidative stress in cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of octacosane vary with different dosages in animal models. At lower doses, octacosane has been observed to promote wound healing and reduce oxidative stress without causing any adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions. It is essential to determine the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
Octacosane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidation and subsequent breakdown into smaller molecules . These metabolic processes help in maintaining the balance of octacosane levels in the body and preventing its accumulation, which could lead to adverse effects .
Transport and Distribution
Within cells and tissues, octacosane is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in target areas, such as wound sites, where it can exert its beneficial effects . The transport and distribution of octacosane are crucial for its therapeutic potential and effectiveness in various applications .
Subcellular Localization
Octacosane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows octacosane to interact with specific biomolecules and exert its effects at the molecular level . Understanding the subcellular localization of octacosane can provide insights into its mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von n-Octacosan kann durch die Hydrierung von Octacosen erfolgen, bei der Wasserstoff unter Verwendung eines Katalysators wie Palladium auf Kohlenstoff an die Doppelbindungen von Octacosen addiert wird. Die Reaktion wird typischerweise unter hohem Druck und hoher Temperatur durchgeführt, um eine vollständige Hydrierung zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von n-Octacosan erfolgt durch Extraktion und Reinigung aus natürlichen Quellen wie Pflanzenwachsen und Erdöl. Die Verbindung wird dann Destillations- und Kristallisationsprozessen unterzogen, um hohe Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: n-Octacosan kann Oxidationsreaktionen eingehen, um verschiedene sauerstoffhaltige Derivate wie Alkohole, Aldehyde und Carbonsäuren zu bilden. Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromsäure.
Reduktion: Obwohl n-Octacosan bereits ein vollständig gesättigter Kohlenwasserstoff ist, kann er durch Cracken-Prozesse weiter reduziert werden, um kleinere Alkane zu bilden.
Substitution: n-Octacosan kann an Substitutionsreaktionen teilnehmen, insbesondere an der Halogenierung, bei der Wasserstoffatome durch Halogenatome wie Chlor oder Brom ersetzt werden. Diese Reaktion wird typischerweise unter Verwendung von Halogengas in Gegenwart von ultraviolettem Licht durchgeführt.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromsäure, hohe Temperatur.
Reduktion: Katalysatoren wie Platin oder Palladium, hoher Druck.
Substitution: Halogengas (Chlor, Brom), ultraviolettes Licht.
Hauptprodukte, die gebildet werden:
Oxidation: Alkohole, Aldehyde, Carbonsäuren.
Reduktion: Kleinere Alkane.
Substitution: Halogenierte Alkane.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
n-Hexacosan (C26H54): Ein geradkettiges Alkan mit 26 Kohlenstoffatomen.
n-Heptacosan (C27H56): Ein geradkettiges Alkan mit 27 Kohlenstoffatomen.
n-Nonacosan (C29H60): Ein geradkettiges Alkan mit 29 Kohlenstoffatomen.
Vergleich: n-Octacosan ist unter seinen ähnlichen Verbindungen aufgrund seiner spezifischen Kettenlänge einzigartig, die ihm bestimmte physikalische und chemische Eigenschaften verleiht. So sind beispielsweise sein Schmelzpunkt und Siedepunkt im Vergleich zu n-Hexacosan und n-Heptacosan höher, wodurch es für Hochtemperaturanwendungen besser geeignet ist. Darüber hinaus kann seine biologische Aktivität, wie z. B. antibakterielle und zytotoxische Wirkungen, von denen anderer langkettiger Alkane abweichen .
Eigenschaften
IUPAC Name |
octacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYURHZPYMFLWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58 | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058639 | |
| Record name | Octacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy hydrocarbon, insoluble in water., Waxy solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octacosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8390 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
808.9 °F at 760 mmHg (NTP, 1992), 432 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Miscible with acetone, soluble in benzene, chloroform | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8067 g/cu cm at 20 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.6X10-9 mm Hg at 25 (extrapolated) | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic or orthorhombic crystals from benzene, alcohol | |
CAS No. |
630-02-4 | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octacosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTACOSANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octacosane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octacosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTACOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFF49836P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.1 °F (NTP, 1992), 61.3 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B166319.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
